molecular formula C23H18F2N4O3S B2764083 4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide CAS No. 1207045-40-6

4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2764083
CAS No.: 1207045-40-6
M. Wt: 468.48
InChI Key: JLLKRPQTCGRADF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1H-imidazole core substituted at position 2 with a sulfanyl-linked carbamoyl methyl group. The carbamoyl group is further functionalized with a 2,4-difluorophenyl moiety, while the benzamide nitrogen is connected to a furan-2-ylmethyl substituent. Its synthesis likely involves nucleophilic aromatic substitution (e.g., for imidazole-thiol formation) and condensation reactions, analogous to methods described for related compounds .

Properties

IUPAC Name

4-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O3S/c24-16-5-8-20(19(25)12-16)28-21(30)14-33-23-26-9-10-29(23)17-6-3-15(4-7-17)22(31)27-13-18-2-1-11-32-18/h1-12H,13-14H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLKRPQTCGRADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of the furan-2-ylmethyl group and the imidazole ring. The final step involves the substitution of the imidazole ring with the 2,4-difluorophenyl group. Common reagents used in these reactions include triethylamine, triphenylphosphine, and DBU .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that compounds with imidazole and benzamide structures exhibit anticancer properties. The presence of the difluorophenyl group may enhance the compound's ability to inhibit cancer cell proliferation through mechanisms involving tyrosine kinase inhibition, which is crucial in various cancers including leukemia .

Case Study:
In a study examining similar compounds, it was found that derivatives with imidazole rings showed significant inhibition of cancer cell lines, suggesting that our compound could potentially serve as a lead structure for developing new anticancer agents .

2. Antimicrobial Properties
The imidazole and furan components are known for their antimicrobial activities. Compounds containing these moieties have been studied for their effectiveness against a range of pathogens, including bacteria and fungi. The sulfanyl group may also contribute to enhanced antimicrobial efficacy due to its ability to disrupt microbial cell membranes .

Case Study:
A related compound demonstrated potent antibacterial activity against Staphylococcus aureus, indicating that our compound may have similar properties worth exploring through in vitro studies .

Pharmacological Applications

1. Enzyme Inhibition
The structure suggests potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways. The imidazole ring can interact with active sites of enzymes, making it a candidate for drug development targeting metabolic disorders .

Research Insight:
Studies have shown that imidazole derivatives can effectively inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain signaling . This could position the compound as a non-steroidal anti-inflammatory drug (NSAID) candidate.

2. Neurological Applications
Given the structural similarities to known neuroprotective agents, this compound may also be investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability of imidazole derivatives to cross the blood-brain barrier makes them particularly interesting for neurological applications .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Anticancer ActivityInhibition of cancer cell proliferation through tyrosine kinase inhibition
Antimicrobial PropertiesEffectiveness against bacterial and fungal pathogens
Enzyme InhibitionPotential as an inhibitor for metabolic enzymes
Neurological ApplicationsPossible neuroprotective effects in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and bioactivity.

Core Heterocyclic Ring Systems
  • Target Compound : Contains a 1H-imidazole ring, which is electron-rich and participates in hydrogen bonding.
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde () : Features a benzimidazole ring, a bicyclic system with enhanced aromaticity and rigidity compared to imidazole. This increases metabolic stability but may reduce solubility .
  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () : Utilizes a 1,2,4-triazole ring, which exhibits tautomerism (thione-thiol equilibrium). This property can influence binding kinetics in biological systems .
Substituent Effects
Compound Key Substituents Molecular Formula Molecular Weight Key Spectral Data (IR/NMR)
Target Compound 2,4-Difluorophenyl carbamoyl, furan-2-ylmethyl C25H20F2N4O3S 510.51 g/mol Expected ν(C=O) ~1660–1680 cm⁻¹; δ~7.5–8.5 ppm (aromatic H)
2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide () Cyclohexylmethyl carbamoyl, imidazole-phenyl C25H28N4O2S 448.58 g/mol ν(C=O) ~1680 cm⁻¹; δ~1.0–2.0 ppm (cyclohexyl H)
N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide () 3,4-Difluorophenyl urea, ethyl linker C19H17F2N5O2 397.37 g/mol ν(NH) ~3150–3300 cm⁻¹; δ~6.8–7.8 ppm (urea NH)

Key Observations :

  • Aromatic vs.
  • Urea vs.

Biological Activity

4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H18F2N4O3SC_{23}H_{18}F_{2}N_{4}O_{3}S, with a molecular weight of 468.48 g/mol. Its structure includes an imidazole ring, a benzamide moiety, and a sulfanyl group, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the benzamide group may influence enzyme or receptor activity by binding to specific sites on proteins.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on related imidazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria. However, specific studies on this compound have not yet conclusively demonstrated significant antimicrobial properties against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Emerging studies suggest that compounds featuring imidazole and benzamide functionalities may possess anticancer properties. The ability to inhibit certain enzymes involved in cancer cell proliferation has been noted in similar compounds. For example, the inhibition of histone deacetylases (HDACs) by imidazole-containing compounds has been documented, which could be relevant for the development of cancer therapeutics .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of imidazole derivatives reported that certain compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Research focusing on enzyme inhibition highlighted that imidazole derivatives could act as effective inhibitors of metalloenzymes, which are crucial in various biochemical pathways .
  • Anticancer Activity : Investigations into the anticancer properties of benzamide derivatives revealed their potential in targeting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity Type Compound Class Target Organisms/Cells Efficacy Observed
AntimicrobialImidazole derivativesS. aureus, E. coliVariable; some showed no activity
Enzyme InhibitionImidazole-containing compoundsMetalloenzymesSignificant inhibition noted
AnticancerBenzamide derivativesVarious cancer cell linesPromising; induces apoptosis

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